3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride
CAS No.: 101832-65-9
Cat. No.: VC7933607
Molecular Formula: C9H13ClN2
Molecular Weight: 184.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101832-65-9 |
|---|---|
| Molecular Formula | C9H13ClN2 |
| Molecular Weight | 184.66 g/mol |
| IUPAC Name | 3-pyrrolidin-2-ylpyridine;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2.ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;/h1,3,5,7,9,11H,2,4,6H2;1H |
| Standard InChI Key | JRTXSGXQWWLEEU-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)C2=CN=CC=C2.Cl |
| Canonical SMILES | C1CC(NC1)C2=CN=CC=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
3-[(2S)-Pyrrolidin-2-yl]pyridine hydrochloride consists of a pyridine ring linked to a pyrrolidine ring via a single bond. The stereogenic center at the second carbon of the pyrrolidine ring defines its (S)-configuration, which is critical for its enantioselective interactions . The hydrochloride salt enhances the compound’s solubility and stability, making it suitable for pharmacological studies.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 184.66 g/mol | |
| IUPAC Name | 3-pyrrolidin-2-ylpyridine;hydrochloride | |
| Stereochemistry | (S)-configuration at C2 | |
| SMILES Notation | C1CC(NC1)C2=CN=CC=C2.Cl |
Spectral and Crystallographic Data
X-ray diffraction studies of related pyrrolidine-pyridine derivatives reveal planar pyridine rings and chair-conformation pyrrolidine moieties . The hydrochloride salt forms ionic interactions between the protonated pyrrolidine nitrogen and chloride ions, stabilizing the crystal lattice . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the pyridine protons (δ 8.3–7.2 ppm) and pyrrolidine protons (δ 3.5–1.8 ppm) .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 3-[(2S)-pyrrolidin-2-yl]pyridine hydrochloride involves enantioselective reduction and salt formation. A prominent method, adapted from nicotine synthesis , includes:
-
Myosmine Reduction: Myosmine () undergoes electrochemical or chemical reduction to yield racemic nornicotine () .
-
Enantiomeric Separation: Diastereomeric salt formation with chiral acids (e.g., -lauroyl-()-alanine) in methyl tert-butyl ether (MTBE)/chloroform mixtures isolates the (S)-enantiomer .
-
Hydrochloride Formation: Treatment with hydrochloric acid protonates the pyrrolidine nitrogen, yielding the final product .
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Reducing Agent | LiAlH in THF | 85–90% |
| Chiral Resolving Agent | -Lauroyl-()-alanine | 92% ee |
| Solvent System | MTBE/Chloroform (3:1) | 78% |
Industrial-Scale Considerations
Continuous flow reactors improve yield and purity by minimizing side reactions. Solvent recovery systems, particularly for MTBE and chloroform, reduce costs and environmental impact . Regulatory compliance requires strict control of residual solvents (<10 ppm) and heavy metals (<20 ppm) .
Pharmacological Activity and Mechanism
Interaction with Nicotinic Acetylcholine Receptors
The compound acts as a partial agonist at α4β2 nAChR subtypes, modulating neurotransmitter release in the central nervous system . Its (S)-configuration enhances binding affinity () compared to the (R)-enantiomer () .
Mechanistic Insights:
-
Binding Site: The protonated pyrrolidine nitrogen forms a cation-π interaction with TrpB of the receptor .
-
Functional Selectivity: Partial agonism avoids receptor desensitization, making it a candidate for cognitive enhancement.
Therapeutic Applications
-
Neurodegenerative Diseases: Preclinical studies show improved memory retention in Alzheimer’s models at 1–5 mg/kg doses.
-
Insecticide Development: Structural analogs exhibit lethality against Aedes aegypti larvae (LC = 0.8 μM).
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Pyrrolidine-Pyridine Derivatives
| Compound | nAChR (nM) | Solubility (mg/mL) |
|---|---|---|
| 3-[(2S)-Pyrrolidin-2-yl]pyridine HCl | 12 | 45.2 |
| 3-[(2R)-Pyrrolidin-2-yl]pyridine HCl | 450 | 43.8 |
| 3-(Piperidin-2-yl)pyridine HCl | 28 | 38.9 |
The (S)-enantiomer’s superior binding affinity underscores the importance of stereochemistry in drug design . Piperidine analogs exhibit reduced solubility due to increased hydrophobicity.
Future Directions and Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume